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Abstract

Pharmocolite (CaH(AsOa4)-2H20) is a hydrated calcium arsenate mineral that serves as the
arsenate analogue to gypsum (CaS0Oa4-2H20) and brushite (CaHPO4-2H20).[1][2] As a member
of the Gypsum Supergroup, its structural characterization is crucial for understanding the
crystallographic properties of this family of minerals and for applications in fields where
arsenate compounds are relevant.[3][4] This technical guide provides a comprehensive
overview of the crystal structure of pharmacolite, detailing its crystallographic data, atomic
arrangement, and the experimental protocols used for its determination. The structure was
elucidated through a combination of single-crystal X-ray diffraction, which accurately positioned
the heavy atoms, and neutron diffraction, which was essential for locating the hydrogen atoms.

Crystallographic Data

Pharmocolite crystallizes in the monoclinic system with the non-standard space group la.[1][2]
[3][5][6] This assignment was confirmed through X-ray diffraction analysis and piezoelectric
measurements, which indicated a lack of centrosymmetry.[1][6] The structure is characterized
by layers of arsenate tetrahedra and coordinated calcium ions, held together by an extensive
network of hydrogen bonds.[1] Key crystallographic parameters are summarized in Table 1.

Table 1: Crystallographic Data for Pharmacolite
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Parameter Value Reference(s)
Crystal System Monoclinic [11[2][3][4]
Space Group la (No. 9) [1][21[5][6]
Unit Cell Dimensions a=5.9745A [11[3][4]
b=15.4340 A [11[3][4]
c=6.2797 A (1131141

B = 114.83° (114° 50')

[1]3][6]

Unit Cell Volume (V) 525.52 A3 [3]
Formula Units (2) 4 [1][2][5][6]
Density (Measured) 2.725 g/cm3 [1]

| Density (Calculated) | 2.731 g/cm3 |[1] |

Atomic Structure and Coordination

The crystal structure of pharmacolite is analogous to that of gypsum and brushite, featuring

distinct layers oriented perpendicular to the[7] direction.[1][6]

e Calcium Coordination: Each calcium (Ca) atom is coordinated by eight oxygen atoms. Six of

these oxygens belong to the arsenate (AsOa) tetrahedra, and the remaining two are from

water molecules (H20).[1] This coordination forms polyhedra that link the arsenate groups

within the layers.

o Arsenate Groups: The arsenic (As) atoms are tetrahedrally coordinated by four oxygen

atoms. One of these, O(1), is bonded to an anionic hydrogen atom, H(1), forming an
HAsO42~ group.[6] This is evidenced by a longer As-O bond length of 1.73 A for the As-O(1)

bond.[6]

e Hydrogen Bonding: The layers are interconnected solely by a network of hydrogen bonds.[1]

[8] Both water molecules and the hydroxyl group of the arsenate anion act as donors in

these bonds, creating a stable three-dimensional structure.[1][6]
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The precise atomic positions, determined through a combination of X-ray and neutron
diffraction, are provided in Table 2.

Table 2: Fractional Atomic Coordinates for Pharmacolite

Atom X y z

Ca 0.2605 0.8262 0.0093
As 0.25320 0.32425 -0.01400
o(1) 0.2391 0.3746 0.2260
0(2) 0.5340 0.2786 0.0991
0(3) 0.1941 0.3978 -0.2238
0(4) 0.0273 0.2503 -0.1177
O(5) (H20) 0.1414 0.9257 0.2435
0(6) (H20) 0.2671 0.9456 0.7685
H(1) 0.1512 0.3328 0.3009
H(2) 0.1567 0.9880 0.2466
H(3) -0.0196 0.9137 0.2459
H(4) 0.2643 0.0075 0.7800
H(5) 0.2536 0.9348 0.6202

Source: American Mineralogist Crystal Structure Database, derived from Ferraris et al. (1971).

[7]

Experimental Protocols for Structure Determination

The complete structural elucidation of pharmacolite required the complementary use of X-ray
and neutron diffraction techniques. X-ray diffraction is highly effective for determining the
positions of electron-dense atoms like Ca and As, while neutron diffraction is superior for
accurately locating low-electron-density atoms such as hydrogen.[9][10]
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Single-Crystal X-ray Diffraction

This technique was employed to establish the primary crystallographic framework and
determine the positions of the non-hydrogen atoms.

o Objective: To determine the unit cell parameters, space group, and atomic coordinates of Ca,
As, and O.

o Sample Preparation: A suitable natural single crystal of pharmacolite was selected and
mounted on a goniometer.[1]

» Data Collection:

o Instrument: Single-crystal X-ray diffractometer.

o Radiation: Copper Ka (Cu Ka) radiation was used.[1]

o Measurement: A total of 618 unique reflections were measured.[1]
e Structure Solution and Refinement:

o The structure was solved and refined based on the intensities of the collected reflections
(|F| values).[1]

o Initial refinement cycles using individual isotropic thermal parameters reduced the R-value
(a measure of agreement between the crystallographic model and the experimental data)
to 0.075.[1]

o Corrections for the anomalous scattering effects of Calcium and Arsenic were applied.[1]

o The final refinement converged to an R-value of 0.04.[1]

Neutron Diffraction

Neutron diffraction was essential for precisely locating the five crystallographically independent
hydrogen atoms, which is critical for understanding the hydrogen bonding network.
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o Objective: To accurately determine the positional coordinates of the five hydrogen atoms in
the pharmacolite structure.

e Sample Preparation: A natural, prismatic single crystal from Andreasberg, Harz, with
dimensions of approximately 1.3 x 1.5 x 5.0 mm, was used for the experiment.[6]

» Data Collection:

o Instrument: Manually operated neutron diffractometer.

o Neutron Wavelength (A): 1.04 A.[6]

o Measurement: 318 independent neutron reflections were recorded.[6]
e Structure Solution and Refinement:

o The positions of the hydrogen atoms were first identified using a Fourier difference
synthesis map.[6]

o Athree-dimensional least-squares refinement of the atomic positions and thermal
parameters was performed.

o The refinement converged to a final R-value of 0.053 for the 318 observed reflections.[6]

Visualization of the Structural Analysis Workflow

The logical workflow for the complete and accurate determination of the pharmacolite crystal
structure is depicted below. This process highlights the synergistic use of two distinct diffraction
techniques to resolve all atomic positions within the unit cell.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://journals.iucr.org/paper?buy=yes&cnor=a08059&showscheme=yes&sing=yes
https://journals.iucr.org/paper?buy=yes&cnor=a08059&showscheme=yes&sing=yes
https://journals.iucr.org/paper?buy=yes&cnor=a08059&showscheme=yes&sing=yes
https://journals.iucr.org/paper?buy=yes&cnor=a08059&showscheme=yes&sing=yes
https://journals.iucr.org/paper?buy=yes&cnor=a08059&showscheme=yes&sing=yes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Pharmocolite

CaH(As0Qa4)-2H20

Single Crystal
I

I
/X-ray Diffraction An$ysis\

/Neuion Diffraction Analysis\

Data Collection Data Collection
(Single-Crystal Diffractometer) (Manual Diffractometer)

'

'

Structure Solution & Fourier Difference Synthesis &
Refinement (R=0.04) Refinement (R=0.053)

'

Positions (Ca, As, O)

Determine Heavy Atom Locate Hydrogen Atom
Positions (H)

Complete Crystal Structure
(Atomic Coordinates, Bond Lengths,
Coordination Environment)

Click to download full resolution via product page

Caption: Workflow for the complete crystal structure determination of pharmacolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. journals.iucr.org [journals.iucr.org]
¢ 2. Pharmacolite - Wikipedia [en.wikipedia.org]

¢ 3. mindat.org [mindat.org]

© 2025 BenchChem. All rights reserved. 6/7

Tech Support


https://www.benchchem.com/product/b147906?utm_src=pdf-body-img
https://www.benchchem.com/product/b147906?utm_src=pdf-custom-synthesis
https://journals.iucr.org/paper?buy=yes&cnor=a06842&showscheme=yes&sing=yes
https://en.wikipedia.org/wiki/Pharmacolite
https://www.mindat.org/min-3184.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 4. mindat.org [mindat.org]

e 5. Pharmacolite Mineral Data [webmineral.com]

e 6. journals.iucr.org [journals.iucr.org]

e 7. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

o 8. researchgate.net [researchgate.net]

¢ 9. ISIS Will the real structure please step forward [isis.stfc.ac.uk]
» 10. Neutron diffraction - Wikipedia [en.wikipedia.org]

 To cite this document: BenchChem. [A Technical Guide to the Crystal Structure of
Pharmacolite (CaH(AsOa4)-2H20)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147906#crystal-structure-of-pharmacolite-cah-aso4-
2h20]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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